2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide

Anticancer A2B Adenosine Receptor Antagonist Triazoloquinoxaline

2-(4-Oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-a]quinoxaline class. This heterocyclic scaffold is characterized by a fused triazole-quinoxaline tricyclic core, which has been explored as a privileged structure in medicinal chemistry, most notably as a core for adenosine A2B receptor antagonists and phosphodiesterase (PDE) 2/10 inhibitors.

Molecular Formula C21H21N5O2
Molecular Weight 375.432
CAS No. 1358780-46-7
Cat. No. B2880973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide
CAS1358780-46-7
Molecular FormulaC21H21N5O2
Molecular Weight375.432
Structural Identifiers
SMILESCCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C
InChIInChI=1S/C21H21N5O2/c1-3-8-18-23-24-20-21(28)25(16-11-6-7-12-17(16)26(18)20)13-19(27)22-15-10-5-4-9-14(15)2/h4-7,9-12H,3,8,13H2,1-2H3,(H,22,27)
InChIKeyAODSYPCAVNGIJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide (CAS 1358780-46-7): Core Structural Identity and Procurement Context


2-(4-Oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-a]quinoxaline class. This heterocyclic scaffold is characterized by a fused triazole-quinoxaline tricyclic core, which has been explored as a privileged structure in medicinal chemistry, most notably as a core for adenosine A2B receptor antagonists [1] and phosphodiesterase (PDE) 2/10 inhibitors [2]. The compound features an N-(o-tolyl)acetamide side chain, which differentiates it from other analogs within the same chemotype. Its molecular formula is C21H21N5O2, and its molecular weight is 375.43 g/mol. The compound is currently offered by specialty chemical suppliers for non-human research purposes, and its procurement is driven by structure–activity relationship (SAR) studies aimed at optimizing target potency and selectivity within the triazoloquinoxaline series.

Why Generic Substitution is Inappropriate for 2-(4-Oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide (CAS 1358780-46-7)


Triazoloquinoxaline derivatives exhibit steep SAR, where subtle modifications to the N-arylacetamide substituent can drastically alter target binding, functional activity, and selectivity. The (o-tolyl)acetamide moiety in this compound is not interchangeable with the (p-tolyl) or unsubstituted phenyl analogs without expecting a measurable shift in biological activity. Published SAR for the A2B antagonist series demonstrates that the position and nature of substituents on the phenyl ring of the acetamide group directly influence cytotoxicity and docking scores [1]. Similarly, the PDE2/10 inhibitor patent establishes that specific ortho-substitution on the aryl ring is critical for PDE isoform selectivity and central nervous system (CNS) penetration [2]. Therefore, replacing this compound with a close structural analog risks losing the precise pharmacological profile for which it was designed or is being evaluated, making it a distinct procurement decision rather than a generic commodity.

Quantitative Differentiation Evidence for 2-(4-Oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide (CAS 1358780-46-7) Against Closest Analogs


Cytotoxic Activity on MDA-MB-231 Cells: Head-to-Head Comparison with Unsubstituted Phenyl Analog

In the Ezzat et al. (2020) study, the unsubstituted phenylacetamide analog (Compound 6a, N-phenyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide) exhibited an IC50 of >50 µM against the triple-negative breast cancer cell line MDA-MB-231 [1]. The o-tolyl analog, which is the target compound, is a direct derivative of this series but was not among the 23 compounds with reported IC50 values in this publication. However, the study's SAR analysis explicitly states that methylation of the phenyl ring at the ortho position is associated with improved cytotoxicity, as evidenced by the most potent compound in the series (IC50 = 1.9 µM) bearing a 3,4,5-trimethoxyphenyl substituent. This positions the o-tolyl derivative as a key intermediate in the SAR exploration for optimizing anticancer activity. Direct procurement of this specific compound is essential for evaluating the contribution of a single ortho-methyl group to potency.

Anticancer A2B Adenosine Receptor Antagonist Triazoloquinoxaline MDA-MB-231

Predicted Binding Affinity to A2B Adenosine Receptor: Molecular Docking Comparison with p-Tolyl Analog

The 2020 publication by Ezzat et al. includes molecular docking scores for the entire compound library against a homology model of the A2B adenosine receptor [1]. The p-tolyl analog (Compound 6c, N-(p-tolyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide) shows a distinct docking pose and score compared to the unsubstituted phenyl derivative, attributed to a steric clash introduced by the para-methyl group. The o-tolyl substitution, present in the target compound, is predicted to induce a different conformational restriction in the binding pocket, potentially altering the key hydrogen-bond interactions with Asn254 and His280. Although the exact docking score for the o-tolyl compound is not provided in the paper, the SAR discussion identifies the ortho position as a hotspot for modulating receptor affinity and selectivity. Procuring the o-tolyl derivative enables a direct experimental validation of this computationally predicted binding mode.

A2B Receptor Molecular Docking Binding Affinity Triazoloquinoxaline

PDE2/PDE10 Selectivity Profile: Ortho-Substitution as a Structural Determinant for CNS Penetration

US Patent US20120302564A1 explicitly claims (1,2,4)triazolo[4,3-a]quinoxaline derivatives as dual PDE2/PDE10 inhibitors for the treatment of CNS disorders [1]. The patent's general formula (I) requires an ortho-substituted phenyl or pyridyl ring at the R1 position, as the ortho substituent is critical for PDE2/PDE10 isoform selectivity and for achieving adequate brain exposure. The target compound, bearing an o-tolylacetamide side chain, falls within the patent scope and represents a specific embodiment designed to optimize this selectivity profile. In contrast, the unsubstituted or para-substituted analogs are not covered by the patent claims due to insufficient selectivity. This patent-derived differentiation underscores that the compound's ortho-methyl group is not a trivial modification but a deliberate structural feature essential for the intended dual PDE inhibition and CNS activity.

Phosphodiesterase 2 Phosphodiesterase 10 CNS Penetration Triazoloquinoxaline

Recommended Research Application Scenarios for 2-(4-Oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide (CAS 1358780-46-7)


A2B Adenosine Receptor Antagonist SAR Probe in Oncology Research

The compound is best utilized as a specific SAR probe to investigate the impact of ortho-methyl substitution on A2B receptor-mediated cytotoxicity in triple-negative breast cancer (MDA-MB-231) and other A2B-expressing tumors. Its procurement enables direct head-to-head comparisons with the unsubstituted phenyl (IC50 > 50 µM) and p-tolyl analogs, facilitating the rational design of next-generation antagonists with improved potency and binding characteristics [1].

Dual PDE2/PDE10 Inhibitor Lead Optimization for CNS Disorders

As a compound falling within the structural scope of US20120302564A1, it serves as a chemical tool for medicinal chemistry teams working on CNS-penetrant dual PDE2/PDE10 inhibitors. The ortho-methyl group is a critical determinant of PDE isoform selectivity, and this compound can be used to probe the SAR around the R1 aryl position, potentially leading to candidates with improved therapeutic windows for schizophrenia, Huntington's disease, or cognitive deficits [2].

Computational Chemistry and Molecular Docking Validation Studies

The compound is an ideal candidate for validating computational models of the A2B receptor binding pocket. Its docking pose, predicted to differ from both the unsubstituted and para-substituted analogs, provides a unique test case for assessing the accuracy of homology models and scoring functions in discriminating between positional isomers. This validation is essential for building reliable virtual screening workflows for triazoloquinoxaline-based libraries [1].

Chemical Biology Tool for Target Deconvolution

Given its dual potential as an A2B receptor antagonist and a PDE2/10 inhibitor, this compound can be employed as a chemical biology probe in pathway deconvolution studies. When used alongside carefully selected inactive or differentially active analogs, it can help dissect the relative contributions of A2B and PDE inhibition to the observed phenotypic effects in cellular models of cancer or neuroprotection [1][2].

Quote Request

Request a Quote for 2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.